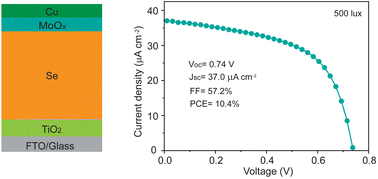Low-cost and high-performance selenium indoor photovoltaics†
Journal of Materials Chemistry A Pub Date: 2023-10-03 DOI: 10.1039/D3TA04530G
Abstract
Selenium (Se), as the world's oldest photovoltaic material, has reemerged as a promising absorber material for indoor photovoltaics (IPVs) due to its suitable wide bandgap of ∼1.9 eV, nontoxicity, and excellent inherent stability. However, despite the low material cost of Se, conventional high-performance Se photovoltaic devices usually employ high-cost Au as the electrode, significantly increasing the cost of Se-based devices and restricting their future commercialization. Here we replace high-cost Au with low-cost Cu as the electrode, reducing the cost of Se devices by about one order of magnitude. We further introduce an isolation layer of MoOx between Se and Cu films; this prevents the reaction between Se and Cu to form CuSe during the thermal evaporation of Cu, which significantly lowers the device performance. The resulting Se cells achieve an efficiency of 10.4% under indoor illumination at 500 lux, comparable to that of Au electrode-based Se devices and superior to that of the current IPV industry standard of commercialized amorphous silicon cells with indoor photovoltaic efficiency below 10%. Unencapsulated devices also exhibit negligible efficiency loss after 1000 h of storage under ambient conditions.


Recommended Literature
- [1] Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization
- [2] Structural and thermodynamic basis of interaction of the putative anticancer agent chelerythrine with single, double and triple-stranded RNAs†
- [3] Photo-responsive bio-inspired adhesives: facile control of adhesion strength via a photocleavable crosslinker†
- [4] Nitration of iron corrolates: further evidence for non-innocence of the corrole ligand†
- [5] Comparison of Palladium Chemical Modifiers for the Determination of Selenium in Plasma by Zeeman-effect Background Corrected Electrothermal Atomic Absorption Spectrometry
- [6] Aptamer-functionalized CdTe:Zn2+ quantum dots for the detection of tomato systemin†
- [7] Hybrid multiple standard additions-analyte addition method for ion-selective electrodes with integral calibration
- [8] Optical tweezing using tunable optical lattices along a few-mode silicon waveguide†
- [9] Ammonia dynamics in magnesium ammine from DFT and neutron scattering
- [10] Pd(OAc)2-catalysed regioselective alkoxylation of aryl (β-carbolin-1-yl)methanones via β-carboline directed ortho-C(sp2)–H activation of an aryl ring†‡

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 167750-79-0
-
CAS no.: 178064-02-3
-
CAS no.: 1467-16-9









